molecular formula C10H7Cl2N B12975106 3,5-Dichloro-1-methylisoquinoline

3,5-Dichloro-1-methylisoquinoline

Cat. No.: B12975106
M. Wt: 212.07 g/mol
InChI Key: SJUPICUPCYXCQC-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-methylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methyl group at the 1st position on the isoquinoline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-methylisoquinoline can be achieved through several methods. One common method involves the chlorination of 1-methylisoquinoline using reagents such as N-chlorosuccinimide in the presence of benzoyl peroxide . Another method involves the reaction of 1,2,4-triazines with 1,2-dehydrobenzene in an aza-Diels–Alder reaction . These methods typically yield the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of different isoquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide for chlorination, sodium triacetoxyborohydride for reduction, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoquinolines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

3,5-Dichloro-1-methylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dichloro-1-methylisoquinoline include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

3,5-dichloro-1-methylisoquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3

InChI Key

SJUPICUPCYXCQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC(=N1)Cl)Cl

Origin of Product

United States

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